molecular formula C16H23NO3 B263736 N,N-diisobutyl-1,3-benzodioxole-5-carboxamide

N,N-diisobutyl-1,3-benzodioxole-5-carboxamide

Cat. No. B263736
M. Wt: 277.36 g/mol
InChI Key: KGWPCGRQSBHBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisobutyl-1,3-benzodioxole-5-carboxamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 can increase the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

N,N-diisobutyl-1,3-benzodioxole-5-carboxamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, N,N-diisobutyl-1,3-benzodioxole-5-carboxamide can increase the levels of endocannabinoids, which can have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N,N-diisobutyl-1,3-benzodioxole-5-carboxamide has been shown to increase the levels of endocannabinoids in the body, which can have a variety of effects on physiological processes. In animal models, N,N-diisobutyl-1,3-benzodioxole-5-carboxamide has been shown to reduce pain and inflammation, as well as improve mood and cognitive function. It has also been studied for its potential use in the treatment of addiction and substance abuse.

Advantages and Limitations for Lab Experiments

N,N-diisobutyl-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the body. It is also relatively stable and has a long half-life, which makes it easier to use in experiments. However, there are also some limitations to its use. For example, it can be difficult to administer N,N-diisobutyl-1,3-benzodioxole-5-carboxamide to animals in a consistent and reliable manner, and there may be individual differences in how animals respond to the drug.

Future Directions

There are several potential future directions for research on N,N-diisobutyl-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use in the treatment of addiction and substance abuse. N,N-diisobutyl-1,3-benzodioxole-5-carboxamide has been shown to reduce the reinforcing effects of drugs such as cocaine and nicotine in animal models, and it may have similar effects in humans. Another area of interest is its potential use in the treatment of pain and inflammation. N,N-diisobutyl-1,3-benzodioxole-5-carboxamide has been shown to reduce pain and inflammation in animal models, and it may have similar effects in humans. Finally, N,N-diisobutyl-1,3-benzodioxole-5-carboxamide may have potential as a therapeutic agent for a variety of psychiatric disorders, including anxiety and depression.

Synthesis Methods

N,N-diisobutyl-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with diisobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N,N-diisobutyl-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential therapeutic benefits in a variety of conditions, including pain, inflammation, anxiety, and depression. In animal models, N,N-diisobutyl-1,3-benzodioxole-5-carboxamide has been shown to reduce pain and inflammation, as well as improve mood and cognitive function. It has also been studied for its potential use in the treatment of addiction and substance abuse.

properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H23NO3/c1-11(2)8-17(9-12(3)4)16(18)13-5-6-14-15(7-13)20-10-19-14/h5-7,11-12H,8-10H2,1-4H3

InChI Key

KGWPCGRQSBHBOW-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.